Thiogeraniol

Description

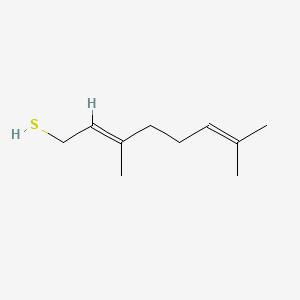

Structure

3D Structure

Properties

IUPAC Name |

(2E)-3,7-dimethylocta-2,6-diene-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACAUSJJVBMWLV-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCS)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CS)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052064, DTXSID9068081 | |

| Record name | (E)-3,7-Dimethylocta-2,6-diene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Octadiene-1-thiol, 3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

yellow to orange liquid | |

| Record name | Thiogeraniol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/133/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.903-0.921 | |

| Record name | Thiogeraniol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/133/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

39067-80-6, 38237-00-2 | |

| Record name | Thiogeraniol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39067-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dimethyl-2,6-octadiene-1-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038237002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiogeraniol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039067806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadiene-1-thiol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Octadiene-1-thiol, 3,7-dimethyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-3,7-Dimethylocta-2,6-diene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Octadiene-1-thiol, 3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethylocta-2,6-diene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3,7-dimethylocta-2,6-diene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOGERANIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6E61O3D5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of Thiogeraniol?

An In-depth Technical Guide to the Chemical Properties of Thiogeraniol

Abstract

This compound, the thiol analogue of geraniol, is a monoterpenoid of significant interest in the flavor and fragrance industries due to its unique aromatic profile.[1][2] Structurally classified as (2E)-3,7-dimethylocta-2,6-diene-1-thiol, this organosulfur compound (C₁₀H₁₈S) presents a fascinating area of study for researchers and drug development professionals.[3][4] Beyond its sensory applications, this compound exhibits potential antioxidant and antimicrobial properties, suggesting a broader scope of bioactivity.[1][5] This document provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis protocols, and known biological activities, serving as a technical guide for scientific application.

Chemical and Physical Properties

This compound is a yellow to orange liquid characterized by the presence of a thiol group and two olefinic double bonds within its acyclic monoterpenoid structure.[3][5] These functional groups are key to its chemical behavior and physical characteristics. As a polar molecule, it has the capacity to form hydrogen bonds, which influences its solubility.[1]

Physicochemical Data Summary

The key quantitative properties of this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| IUPAC Name | (2E)-3,7-dimethylocta-2,6-diene-1-thiol | [3] |

| Synonyms | Geranyl mercaptan, (E)-3,7-Dimethylocta-2,6-dienylmercaptan | [1][4] |

| CAS Number | 39067-80-6 | [1][2][3] |

| Molecular Formula | C₁₀H₁₈S | [1][3] |

| Molecular Weight | 170.32 g/mol | [1][3][4] |

| Appearance | Clear yellow to orange liquid | [2][3][5] |

| Density | 0.903 - 0.921 g/cm³ | [3][5] |

| Boiling Point | 58.0 °C @ 0.35 mm Hg | [2][5] |

| Flash Point | 52.78 °C (127.0 °F) | [2] |

| Vapor Pressure | 0.047 mmHg @ 25.0 °C (estimated) | [2] |

| Refractive Index | 1.503 - 1.513 | [3] |

| XLogP3 | 3.9 | [3][5] |

Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by its thiol (-SH) group and its two carbon-carbon double bonds. It is generally considered less stable than its alcohol counterpart, geraniol, due to the higher reactivity of the sulfur atom.[1]

-

Thiol Group Reactivity : As a typical thiol, this compound can act as a nucleophile.[5] It is susceptible to oxidation, which can yield corresponding sulfoxides and sulfones. This reactivity is crucial in both synthetic chemistry and potential biological interactions.[5]

-

Alkene Reactivity : The two double bonds in the carbon backbone can undergo addition reactions. For instance, the alkene moieties can be functionalized through photoinduced thiol-ene coupling reactions, a property demonstrated in derivatives of the geranyl backbone.[6]

Synthesis and Characterization

This compound can be synthesized from geraniol, a readily available raw material. The process involves a two-step conversion of the hydroxyl group to a thiol group.

Experimental Protocol: Synthesis of this compound

This protocol is based on a patented method for the preparation of this compound.[7][8]

Step 1: Halogenation of Geraniol to Geranyl Halide

-

In a reaction vessel under an inert atmosphere, mix geraniol with an appropriate organic solvent (e.g., carbon tetrachloride or another inert solvent).[7][8]

-

Gradually add a halogenating agent. For chlorination, a mixture of carbon tetrachloride and triphenylphosphine is used. For bromination, carbon tetrabromide and triphenylphosphine can be used.[7] The molar ratio of triphenylphosphine to geraniol should be approximately 1.3:1.[8]

-

If using carbon tetrachloride, heat the mixture to its reflux temperature (approx. 66 °C) and maintain for 1-2 hours. If using carbon tetrabromide, the reaction can proceed at room temperature.[7]

-

After the reaction is complete, cool the system to room temperature.

-

Purify the resulting geranyl chloride or geranyl bromide via rectification (distillation).[7]

Step 2: Conversion to this compound

-

React the purified geranyl halide with thiourea in a refluxing solution of 95% ethanol. The reaction time varies depending on the halide (6-10 hours for geranyl bromide, 20-30 hours for geranyl chloride), forming an intermediate isothiouronium salt.[6]

-

Add an alkali solution (e.g., sodium hydroxide) to the reaction mixture to hydrolyze the intermediate.

-

Neutralize the solution by adding acid (e.g., hydrochloric acid or sulfuric acid).[7][8]

-

Extract the aqueous solution with an organic solvent, such as ether or ethyl acetate.[8]

-

Dry the combined organic phases with an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent via rotary evaporation.

-

Purify the final product, this compound, by vacuum distillation (rectification under reduced pressure).[7][8] A purity of >95% can be achieved.[8]

Spectroscopic Characterization

The structure and purity of this compound are typically confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C NMR data is available for structural elucidation.[3]

-

Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the molecular weight and fragmentation pattern.[3] Predicted GC-MS spectra are also available as a reference but require experimental validation.[9]

Biological Activity and Signaling

Preliminary research indicates that this compound possesses bioactive properties, particularly as an antioxidant and antimicrobial agent.[5]

-

Antioxidant Properties : In vitro studies have demonstrated that this compound can scavenge free radicals.[5] It has been suggested to prevent oxidative DNA damage by increasing glutathione levels and inhibiting lipid peroxidation.[1] This activity is attributed to the reactive thiol group, which can neutralize reactive oxygen species (ROS).

-

Antimicrobial Activity : Laboratory studies have shown that this compound can inhibit the growth of certain bacteria and fungi, though further research is needed to validate these findings for practical applications.[5]

-

Role in Plant Defense : There is evidence to suggest that plants may produce this compound in response to environmental stressors, such as attacks by insects or pathogens, indicating a potential role in plant defense mechanisms.[5]

The antioxidant mechanism of thiols is a key area of interest in redox signaling. The thiol group can directly react with and neutralize ROS, thereby protecting vital cellular components from oxidative damage.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

GHS Hazard Statements :

-

Precautionary Measures :

Conclusion

This compound is a multifaceted compound with established applications in the flavor and fragrance sector and emerging potential in the biomedical field. Its distinct chemical properties, governed by the thiol functional group and terpenoid backbone, define its reactivity, sensory profile, and bioactivity. The synthesis from geraniol is well-documented, allowing for its production for further research. While its antioxidant and antimicrobial properties are promising, further in vivo studies are required to fully elucidate its mechanisms of action and therapeutic potential for drug development professionals. This guide provides a foundational technical overview to support and encourage such future investigations.

References

- 1. CAS 39067-80-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 39067-80-6 [thegoodscentscompany.com]

- 3. This compound | C10H18S | CID 6365572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Welcome to FlavorDB [fsbi-db.de]

- 5. Buy this compound | 39067-80-6 [smolecule.com]

- 6. This compound|39067-80-6|C10H18S Supplier [benchchem.com]

- 7. CN101538233B - Preparation method of this compound - Google Patents [patents.google.com]

- 8. CN101538233A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. hmdb.ca [hmdb.ca]

- 10. This compound, 39067-80-6 [perflavory.com]

Thiogeraniol: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 39067-80-6

Molecular Formula: C₁₀H₁₈S

Molecular Weight: 170.32 g/mol

IUPAC Name: (2E)-3,7-dimethylocta-2,6-diene-1-thiol

This technical guide provides an in-depth overview of Thiogeraniol, a sulfur-containing monoterpenoid of interest to researchers, scientists, and drug development professionals. The document covers its chemical properties, synthesis, and known biological activities, with a focus on its potential therapeutic applications.

Chemical Structure and Properties

This compound is an acyclic monoterpenoid and a thiol, structurally derived from geraniol by the substitution of the hydroxyl group with a thiol group.[1][2][3] This structural modification imparts distinct chemical reactivity and potential biological activities.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈S | [1][3] |

| Molecular Weight | 170.32 g/mol | [1][3] |

| CAS Number | 39067-80-6 | [1] |

| Appearance | Yellow to orange liquid | [3] |

| Density | 0.903-0.921 g/cm³ | [3] |

| Refractive Index | 1.503-1.513 | [3] |

| SMILES | CC(=CCCC(=CCS)C)C | [1] |

| InChI | InChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+ | [1] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the conversion of geraniol. Two prominent methods are detailed below.

Synthesis via Halogenation of Geraniol

A common synthetic route involves the halogenation of geraniol followed by reaction with a sulfur source.

References

- 1. Buy this compound | 39067-80-6 [smolecule.com]

- 2. Monoterpene antifungal activities: evaluating geraniol, citronellal, and linalool on Candida biofilm, host inflammatory responses, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C10H18S | CID 6365572 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling Thiogeraniol: A Technical Guide to its Synthesis and Biological Potential

Introduction

Thiogeraniol, a sulfur-containing monoterpenoid, is the thiol analog of geraniol, a well-known fragrance and flavor compound. While some commercial sources suggest a natural occurrence, scientific literature predominantly points to its synthetic origins, often classifying it as a "nature-identical" substance. One patent explicitly states that this compound does not occur naturally[1][2]. This technical guide provides a comprehensive overview of this compound, focusing on its chemical synthesis, and exploring its potential biological activities. This document is intended for researchers, scientists, and professionals in drug development and the flavor and fragrance industries.

Chemical Synthesis of this compound

The primary route for synthesizing this compound is a two-step chemical process starting from the readily available monoterpene alcohol, geraniol. The synthesis involves the conversion of the hydroxyl group of geraniol into a good leaving group, typically a halide, followed by nucleophilic substitution with a sulfur-containing reagent.

A common synthetic pathway involves the following key steps[3][4]:

-

Halogenation of Geraniol: Geraniol is first converted to a geranyl halide (chloride or bromide). This is typically achieved by reacting geraniol with a halogenating agent.

-

Thiolation and Hydrolysis: The resulting geranyl halide is then reacted with a sulfur nucleophile, such as thiourea. This forms an isothiouronium salt intermediate, which is subsequently hydrolyzed under alkaline conditions to yield this compound.

The overall chemical transformation can be visualized as follows:

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound have been outlined in various patents. Below is a summary of a typical protocol[3][4].

Step 1: Preparation of Geranyl Bromide from Geraniol

-

Reagents: Geraniol, carbon tetrabromide (CBr₄), triphenylphosphine (PPh₃), and a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve geraniol and carbon tetrabromide in the chosen anhydrous solvent in a reaction flask.

-

Cool the mixture in an ice bath.

-

Slowly add triphenylphosphine to the cooled, stirring solution.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours) after the addition is complete.

-

After the reaction, add a non-polar solvent like n-hexane to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture to remove the precipitate.

-

The filtrate, containing geranyl bromide, is concentrated under reduced pressure.

-

The crude geranyl bromide is then purified by vacuum distillation.

-

Step 2: Synthesis of this compound from Geranyl Bromide

-

Reagents: Geranyl bromide, thiourea, 95% ethanol, a base (e.g., sodium hydroxide or potassium hydroxide), and an acid for neutralization (e.g., hydrochloric acid).

-

Procedure:

-

Reflux a mixture of geranyl bromide and thiourea in 95% ethanol for a period of 6-10 hours.

-

After reflux, add an aqueous solution of the base (e.g., NaOH) and continue to reflux for another 3-5 hours to hydrolyze the isothiouronium salt.

-

Cool the reaction mixture to room temperature and neutralize it with an acid.

-

Extract the aqueous mixture with an organic solvent (e.g., ether).

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude this compound is purified by vacuum distillation to yield the final product.

-

| Parameter | Value | Reference |

| Halogenation Reaction Time | 1-2 hours | [3][4] |

| Thiolation (Geranyl Bromide) Reflux Time | 6-10 hours | [3] |

| Alkaline Hydrolysis Time | 3-5 hours | [4] |

| Purification Method | Vacuum Distillation | [3][4] |

Biological Activities of this compound

While research specifically on the biological activities of this compound is limited, its structural similarity to other monoterpenoids and the presence of a thiol group suggest potential antioxidant and antimicrobial properties.

Antioxidant Potential

Thiols are known to be effective antioxidants due to the ability of the sulfur atom to donate a hydrogen atom to neutralize free radicals. It is hypothesized that this compound may act as a free radical scavenger, thereby mitigating oxidative stress.

Antimicrobial Activity

Monoterpenoids, including geraniol, are known to possess antimicrobial properties. The introduction of a thiol group can sometimes enhance this activity. While specific studies on this compound are not widely available, it is plausible that it may exhibit inhibitory effects against various microorganisms. Further research is needed to determine its spectrum of activity and minimum inhibitory concentrations (MICs).

This compound is a fascinating monoterpenoid with significant applications in the flavor and fragrance industry. While its natural occurrence remains ambiguous, well-established synthetic routes from geraniol make it readily accessible for various applications. The presence of a thiol group in its structure suggests potential antioxidant and antimicrobial activities, which warrant further investigation. This technical guide provides a foundational understanding of this compound's synthesis and potential biological relevance, aiming to stimulate further research into this intriguing molecule.

References

A Technical Guide to the Spectroscopic Characterization of Thiogeraniol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of thiogeraniol ((2E)-3,7-dimethylocta-2,6-diene-1-thiol), a monoterpenoid thiol of interest in fragrance, flavor, and pharmaceutical research. Due to its reactive thiol group and terpenoid backbone, detailed structural elucidation through spectroscopic methods is critical for its application and development. This document outlines the common synthetic routes, presents expected spectroscopic data (NMR, IR, MS) in structured tables, and details the experimental protocols for acquiring such data.

Synthesis of this compound

This compound is most commonly synthesized from its corresponding alcohol, geraniol. The synthesis typically involves the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with a sulfur-containing nucleophile.

A prevalent two-step method involves the halogenation of geraniol followed by reaction with thiourea.[1] Another approach is the Mitsunobu-type reaction of geraniol with thioacetic acid to form a thioacetate intermediate, which is then reduced to yield this compound.[2][3]

The following workflow diagram illustrates a common synthetic pathway from geraniol.

References

An In-depth Technical Guide to the Solubility and Stability of Thiogeraniol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiogeraniol, a monoterpenoid thiol, is a significant organosulfur compound with applications in the fragrance, flavor, and potentially pharmaceutical industries due to its distinct aroma and antioxidant properties.[1][2] This document provides a comprehensive technical overview of the solubility and stability of this compound in various solvents and under different environmental conditions. Understanding these parameters is critical for the effective formulation, storage, and application of this versatile compound. This guide synthesizes available data, outlines detailed experimental protocols for characterization, and presents logical workflows for solubility and stability assessments.

Introduction to this compound

This compound, systematically named (2E)-3,7-dimethyl-2,6-octadiene-1-thiol, is the sulfur analog of geraniol, where the hydroxyl group is replaced by a thiol group.[2][3] This structural modification imparts a unique chemical reactivity and sensory profile. As a thiol, this compound is a polar molecule capable of forming hydrogen bonds, which influences its solubility.[1] However, the presence of the sulfur atom also makes it more susceptible to reactions like oxidation compared to its alcohol counterpart, geraniol.[1]

Chemical and Physical Properties of this compound:

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains both a polar thiol head and a non-polar ten-carbon tail. This amphiphilic nature results in varied solubility across different solvent systems.

Quantitative Solubility Data

The following table summarizes the known solubility data for this compound.

| Solvent | Solubility | Reference |

| Water | 4.179 mg/L (predicted) | [4] |

| Water | 0.082 g/L (predicted) | |

| Alcohol | Soluble | [4] |

Note: The conflicting predicted values for water solubility suggest that experimental verification is necessary.

Factors Influencing Solubility

-

Polarity: The polar thiol (-SH) group allows for hydrogen bonding, contributing to its solubility in polar solvents like alcohols.[1]

-

Non-Polar Backbone: The long hydrocarbon chain limits its solubility in water, making it sparingly soluble.[5]

-

Temperature: For many sparingly soluble organic compounds, solubility in water increases with temperature.[5][6]

Stability Profile

This compound is generally less stable than geraniol due to the reactivity of the thiol group.[1] Its degradation is influenced by several factors, including oxidation, pH, temperature, and light exposure.

Factors Influencing Stability

-

Oxidation: The thiol group in this compound is susceptible to oxidation, which can lead to the formation of disulfides, sulfoxides, and sulfones.[2] The presence of oxygen, especially in humid conditions, can accelerate the degradation of sulfur compounds.[7][8]

-

pH: The stability of compounds can be pH-dependent. While specific data for this compound is limited, studies on other organic compounds show that both acidic and basic conditions can catalyze degradation reactions.[9][10]

-

Temperature: Higher temperatures generally increase the rate of chemical degradation.[9][11] For volatile sulfur compounds, storage at lower temperatures is often recommended to minimize losses.[11]

-

Light: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions in sensitive molecules.[9][10]

Summary of Stability Considerations

| Condition | Effect on this compound Stability | Recommendations |

| Presence of Oxygen | Promotes oxidative degradation.[1][2] | Store under an inert atmosphere (e.g., nitrogen, argon). |

| pH | Extremes in pH may accelerate degradation.[9][10] | Maintain a neutral or slightly acidic pH for aqueous formulations. |

| High Temperature | Increases the rate of degradation.[9][11] | Store at controlled room temperature or under refrigeration. |

| Light Exposure | Can induce photochemical degradation.[9][10] | Store in light-protected containers (e.g., amber vials). |

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility

This protocol is adapted from methods used for sparingly soluble liquid compounds, such as terpenes.[12]

Objective: To determine the concentration of this compound in a saturated aqueous solution at a given temperature.

Materials:

-

This compound

-

High-purity water

-

A suitable organic solvent for extraction and analysis (e.g., hexane, ethyl acetate)[13]

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Gas Chromatograph with Mass Spectrometer (GC-MS) or Flame Ionization Detector (FID)

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of high-purity water in a sealed container.

-

Place the container in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for at least 24-48 hours to ensure saturation.

-

-

Phase Separation:

-

After equilibration, centrifuge the mixture at high speed to separate the excess undissolved this compound from the aqueous phase.

-

-

Sample Extraction:

-

Carefully withdraw a known volume of the clear aqueous supernatant.

-

Perform a liquid-liquid extraction by adding a known volume of an appropriate organic solvent (e.g., hexane).

-

Vortex the mixture vigorously to transfer the dissolved this compound from the aqueous phase to the organic phase.

-

Allow the phases to separate.

-

-

Quantification:

-

Analyze the organic extract using a calibrated GC-MS or GC-FID system to determine the concentration of this compound.[13]

-

Prepare a calibration curve using standards of known this compound concentrations in the same organic solvent.

-

-

Calculation:

-

Calculate the concentration of this compound in the original aqueous solution based on the concentration measured in the organic extract and the volumes used for extraction.

-

Protocol for Stability Assessment

This protocol outlines a method to evaluate the stability of this compound under various stress conditions.

Objective: To determine the degradation rate of this compound under controlled conditions of pH, temperature, and light exposure.

Materials:

-

This compound solution in a relevant solvent system

-

pH buffers (e.g., pH 4, 7, 9)

-

Temperature-controlled chambers/ovens

-

Photostability chamber with controlled light source (e.g., Xenon lamp)

-

Analytical instrumentation for quantification (e.g., HPLC, GC-MS)[14][15]

-

Light-protected and sealed containers (e.g., amber glass vials with screw caps)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a known concentration in the desired solvent or formulation base.

-

For pH stability testing, aliquot the stock solution into different buffer systems.

-

Dispense the prepared samples into multiple vials for each test condition.

-

-

Exposure to Stress Conditions:

-

Temperature Stability: Place vials in temperature-controlled chambers at various temperatures (e.g., 5 °C, 25 °C, 40 °C, 60 °C). Include a set of control samples stored at a reference temperature (e.g., 5 °C).

-

pH Stability: Store the vials containing the buffered solutions at a constant temperature.

-

Photostability: Expose vials to a controlled light source in a photostability chamber. Wrap a set of control vials in aluminum foil to protect them from light while keeping them under the same temperature conditions.

-

-

Time-Point Analysis:

-

Data Analysis:

-

Plot the concentration of this compound versus time for each condition.

-

Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.

-

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the workflows for determining solubility and stability, and a potential degradation pathway for this compound.

References

- 1. CAS 39067-80-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 39067-80-6 [smolecule.com]

- 3. This compound | C10H18S | CID 6365572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 39067-80-6 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. RCAAP - Terpenes solubility in water and their environmental distribution [rcaap.pt]

- 7. restek.com [restek.com]

- 8. apps.nelac-institute.org [apps.nelac-institute.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stability of volatile sulfur compounds (VSCs) in sampling bags - impact of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. path.web.ua.pt [path.web.ua.pt]

- 13. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]

- 16. research.unipd.it [research.unipd.it]

Potential Antioxidant Mechanisms of Thiogeraniol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiogeraniol, an acyclic monoterpenoid and the thiol analogue of geraniol, presents a compelling profile as a potential antioxidant agent. While direct research on this compound is limited, this guide synthesizes the known antioxidant mechanisms of its close analogue, geraniol, and the well-established redox properties of thiol-containing compounds to elucidate its probable modes of action. This document outlines the potential for this compound to act as both a direct scavenger of reactive oxygen species (ROS) and as an indirect antioxidant through the modulation of key cellular signaling pathways, including the Nrf2-Keap1, NF-κB, and MAPK pathways. Detailed experimental protocols for investigating these mechanisms are provided, alongside quantitative data for geraniol to serve as a benchmark for future studies on this compound.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the identification and characterization of novel antioxidant compounds are of significant interest in drug development.

This compound ((2E)-3,7-dimethylocta-2,6-diene-1-thiol) is an organosulfur compound that belongs to the class of acyclic monoterpenoids. Its structure is analogous to geraniol, with the hydroxyl group replaced by a thiol group. This substitution is significant, as thiol-containing compounds are known to be potent antioxidants[1]. This guide explores the putative antioxidant mechanisms of this compound, drawing parallels from studies on geraniol and the fundamental chemistry of thiols.

Potential Direct Antioxidant Mechanisms: Radical Scavenging

The thiol group (-SH) in this compound is a key functional moiety that likely endows it with direct radical scavenging capabilities. Thiols can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions[1].

Reaction with Reactive Oxygen Species (ROS)

Thiols are known to react with various ROS, including hydroxyl radicals (•OH) and superoxide anions (O2•−)[2]. The proposed mechanism involves the donation of a hydrogen atom from the sulfhydryl group to the radical, resulting in the formation of a stable thiyl radical (GS•) and a non-radical species.

-

R-SH + •OH → R-S• + H₂O

The resulting thiyl radical is relatively stable and can be regenerated to its thiol form by other antioxidants, such as glutathione[3].

While direct quantitative data for this compound's scavenging activity is not yet available, studies on its analogue, geraniol, provide a basis for comparison.

Potential Indirect Antioxidant Mechanisms: Modulation of Cellular Signaling Pathways

Beyond direct scavenging, this compound may exert antioxidant effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and inflammatory mediators.

Nrf2-Keap1 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophiles and antioxidants can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2[4][5]. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[6][7].

Geraniol has been shown to activate the Nrf2/HO-1 signaling pathway, suggesting that this compound, as a thiol-containing compound, may also interact with the cysteine-rich Keap1 protein to induce the expression of cytoprotective genes[6].

Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses and is activated by oxidative stress[8]. The activation of NF-κB leads to the transcription of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2[9]. Some antioxidants can suppress the activation of NF-κB, thereby reducing inflammation[10]. Geranylgeraniol, a related isoprenoid, has been shown to inhibit the NF-κB signaling pathway[9]. Given the interplay between oxidative stress and inflammation, it is plausible that this compound could also exert anti-inflammatory effects by inhibiting NF-κB activation.

Modulation of MAPK Pathways

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are involved in various cellular processes, including stress responses, inflammation, and apoptosis[11]. Oxidative stress can lead to the activation of MAPK pathways, such as p38 and JNK, which can contribute to cellular damage[12]. Some natural compounds with antioxidant properties have been shown to modulate MAPK signaling[13]. While direct evidence for this compound is lacking, its potential to scavenge ROS suggests it could indirectly influence MAPK activation.

References

- 1. rjor.ro [rjor.ro]

- 2. researchgate.net [researchgate.net]

- 3. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct evidence that sulfhydryl groups of Keap1 are the sensors regulating induction of phase 2 enzymes that protect against carcinogens and oxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nrf2 is activated by disruption of mitochondrial thiol homeostasis but not by enhanced mitochondrial superoxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Geraniol activates Nrf-2/HO-1 signaling pathway mediating protection against oxidative stress-induced apoptosis in hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Geranylgeraniol Inhibits Lipopolysaccharide-Induced Inflammation in Mouse-Derived MG6 Microglial Cells via NF-κB Signaling Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The MAPK Pathway Signals Telomerase Modulation in Response to Isothiocyanate-Induced DNA Damage of Human Liver Cancer Cells | PLOS One [journals.plos.org]

- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antimicrobial Spectrum of Thiogeraniol: A Technical Guide

Disclaimer: Scientific literature extensively covers the antimicrobial properties of geraniol, the alcohol analogue of thiogeraniol. However, specific data on the antimicrobial spectrum of this compound is limited. This guide summarizes the available information on this compound and provides a comprehensive overview of the well-documented antimicrobial activities of geraniol as a predictive framework. Furthermore, it outlines detailed experimental protocols to facilitate future research into the antimicrobial potential of this compound.

Introduction to this compound

This compound, a monoterpenoid thiol, is the sulfur analogue of geraniol, where the hydroxyl group is substituted by a thiol group.[1] While its fragrant properties are utilized in the cosmetics industry, its potential as an antimicrobial agent remains largely unexplored.[1] In vitro studies have suggested that this compound may possess antibacterial and antifungal properties, but quantitative data to support this is not yet available in published literature.[1] This document aims to provide a technical foundation for researchers and drug development professionals interested in investigating the antimicrobial spectrum of this compound.

Antimicrobial Spectrum of Geraniol (as a proxy for this compound)

Given the structural similarity between this compound and geraniol, the known antimicrobial activities of geraniol can serve as a valuable starting point for predicting the potential spectrum of this compound. Geraniol has demonstrated broad-spectrum activity against a variety of microorganisms.

Antibacterial Activity of Geraniol

Geraniol has been shown to be effective against both Gram-positive and Gram-negative bacteria.[2][3] Its mechanism of action is often attributed to its ability to disrupt the integrity of the bacterial cell membrane.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of Geraniol against various bacterial strains.

| Bacterium | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 125 - 500 | [2] |

| Staphylococcus aureus | MRSA | 250 - 1000 | [2] |

| Enterococcus faecalis | ATCC 29212 | 250 - 1000 | [2] |

| Escherichia coli | ATCC 25922 | 250 - 1000 | [4] |

| Pseudomonas aeruginosa | ATCC 27853 | 500 - 2000 | [2] |

| Salmonella enterica | - | 150 | [2] |

| Listeria monocytogenes | - | 280 | [2] |

Antifungal Activity of Geraniol

Geraniol also exhibits significant activity against various fungal species, including yeasts and molds.[5][6] Its primary antifungal mechanism involves increasing the fluidity and permeability of the fungal cell membrane.[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Geraniol against various fungal strains.

| Fungus | Strain | MIC (µg/mL) | Reference |

| Candida albicans | ATCC 10231 | 100 - 400 | [5] |

| Saccharomyces cerevisiae | - | 100 - 400 | [5] |

| Aspergillus niger | - | ≤600 | [6] |

Potential Antimicrobial Mechanisms of this compound

The presence of a thiol group in this compound suggests that its mechanism of action might differ from or be broader than that of geraniol. Thiols are known to be highly reactive and can participate in various biological processes. Thiol-based compounds have been shown to exhibit antiviral activity by disrupting disulfide bonds in viral proteins.[7] It is plausible that this compound could exert its antimicrobial effects through:

-

Membrane Disruption: Similar to geraniol, this compound may disrupt the cell membranes of bacteria and fungi.[3][5]

-

Enzyme Inhibition: The thiol group could interact with and inhibit essential enzymes within the microbial cell.

-

Oxidative Stress: Thiols can participate in redox reactions, potentially leading to the generation of reactive oxygen species that are detrimental to microorganisms.

Experimental Protocols for Determining the Antimicrobial Spectrum of this compound

To rigorously assess the antimicrobial properties of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining MIC values.

Protocol: Broth Microdilution Assay

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well containing the serially diluted this compound. Include positive (microorganism with no this compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

-

MIC Determination: The MIC is visually determined as the lowest concentration of this compound at which there is no visible growth (turbidity).

Workflow for MIC Determination.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol: MBC/MFC Assay

-

Perform MIC Assay: Follow the protocol for the broth microdilution assay as described above.

-

Subculturing: After determining the MIC, take a small aliquot (e.g., 10 µL) from the wells that show no visible growth.

-

Plating: Spread the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubation: Incubate the agar plates under conditions suitable for the growth of the test microorganism.

-

MBC/MFC Determination: The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Agar Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Protocol: Agar Disk Diffusion Assay

-

Prepare Agar Plates: Pour molten agar medium into sterile Petri dishes and allow it to solidify.

-

Inoculation: Evenly spread a standardized inoculum of the test microorganism over the entire surface of the agar.

-

Disk Application: Aseptically place sterile paper disks of a standard diameter onto the agar surface.

-

Application of this compound: Pipette a known volume of a specific concentration of this compound solution onto each disk.

-

Incubation: Incubate the plates under appropriate conditions.

-

Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to this compound.

Workflow for Agar Disk Diffusion Assay.

Investigating the Mechanism of Action

Understanding how this compound inhibits microbial growth is crucial for its development as a therapeutic agent. Based on the known mechanisms of geraniol and other thiols, the following signaling pathway and cellular processes could be investigated.

Cell Membrane Integrity

The effect of this compound on the cell membrane can be assessed using various techniques, including measuring the leakage of intracellular components and assessing membrane potential.

Proposed Cell Membrane Disruption Pathway.

Conclusion

While direct evidence for the antimicrobial spectrum of this compound is currently lacking in the scientific literature, its structural similarity to the well-researched antimicrobial agent geraniol suggests it holds significant promise. This guide provides a comprehensive framework for initiating a thorough investigation into this compound's potential. By systematically applying the detailed experimental protocols and exploring the proposed mechanisms of action, researchers can elucidate the true antimicrobial spectrum of this intriguing compound and pave the way for its potential application in drug development.

References

- 1. Buy this compound | 39067-80-6 [smolecule.com]

- 2. Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Geraniol interferes with membrane functions in strains of Candida and Saccharomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiol-based chemical probes exhibit antiviral activity against SARS-CoV-2 via allosteric disulfide disruption in the spike glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Thiogeraniol Derivatives: A Technical Guide for Drug Development

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Thiogeraniol, a sulfur-containing monoterpenoid derived from geraniol, represents a compelling scaffold for the development of novel therapeutic agents. The introduction of a thiol group into the monoterpene structure offers unique chemical reactivity and potential for significant biological activity. This technical guide provides an in-depth overview of the early-stage research landscape for this compound and its derivatives, focusing on synthesis methodologies, known biological activities, and potential mechanisms of action. Detailed experimental protocols for synthesis and cytotoxicity screening are provided to facilitate further investigation into this promising class of compounds.

Introduction

Monoterpenes and their derivatives are a well-established class of natural products with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] The strategic incorporation of sulfur-containing functional groups into these scaffolds can enhance their therapeutic potential.[2] this compound ((2E)-3,7-dimethylocta-2,6-diene-1-thiol) is the direct thiol analog of geraniol, a widely available acyclic monoterpene alcohol.[3] As a thiol, this compound can act as a potent nucleophile and can be readily oxidized, providing versatile handles for chemical modification and potential covalent interactions with biological targets.[4] Early-stage research suggests that monoterpene thiols possess notable antimicrobial, antifungal, and cytotoxic activities, making this compound derivatives an attractive area for drug discovery and development.[1][2] This document outlines the foundational knowledge required to explore this chemical space.

Synthesis of this compound and Its Derivatives

The primary synthetic routes to this compound start from its parent alcohol, geraniol. The conversion typically involves a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with a sulfur source.

A common and effective method involves converting geraniol into a geranyl halide (chloride or bromide), which is then reacted with a thiolating agent like thiourea, followed by hydrolysis to yield the final thiol.[5][6] An alternative route utilizes Mitsunobu-type conditions to form a thioacetate intermediate from geraniol and thioacetic acid, which is subsequently reduced to this compound.[7][8]

The reactive thiol group of this compound serves as an excellent starting point for generating a library of derivatives, most commonly through the synthesis of thioethers via nucleophilic substitution reactions with various electrophiles.

Biological Activity and Potential Mechanisms of Action

While research specifically on this compound derivatives is nascent, the broader class of monoterpene thiols and other sulfur-containing compounds exhibits significant biological potential.

Antimicrobial Activity

Monoterpenes are known to possess antimicrobial properties, often attributed to their lipophilic character which allows them to partition into and disrupt the lipid bilayer of microbial plasma membranes.[9][10] This perturbation can alter membrane permeability and lead to the leakage of essential intracellular components, ultimately causing cell death.[9] The presence of the thiol group in this compound may further enhance this activity by interacting with membrane proteins or participating in redox-sensitive pathways within the microorganisms.

Anticancer Activity

A significant area of interest is the potential anticancer activity of thiol-containing molecules.[11][12] Thiophene derivatives, another class of sulfur-containing heterocycles, have been shown to bind to a wide range of cancer-specific protein targets and inhibit various signaling pathways.[13] The cytotoxic effects of thiol derivatives are often linked to their ability to induce apoptosis (programmed cell death). Although specific cytotoxicity data for this compound derivatives are not yet widely published, results from related thiol and thiophene compounds demonstrate potent activity against various human cancer cell lines, underscoring the potential of this chemical class.

Quantitative Data on Related Thiol Derivatives

To illustrate the therapeutic potential, the following table summarizes the cytotoxic activity (IC₅₀ values) of various synthesized thiol and thiophene derivatives against human cancer cell lines, as reported in the literature. This data provides a strong rationale for investigating the cytotoxic effects of novel this compound derivatives.

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Sphaerococcenol A Derivative | Compound 1 (Thioether) | A549 (Lung) | 14.31 | [14] |

| Sphaerococcenol A Derivative | Compound 1 (Thioether) | DU-145 (Prostate) | 15.11 | [14] |

| Sphaerococcenol A Derivative | Compound 1 (Thioether) | MCF-7 (Breast) | 17.06 | [14] |

| NBD Derivative | NBDHEX | Various Cancer Lines | Low µM to sub-µM | [12] |

| Thiophene Derivative | Compound 98 | HCT-116 (Colon) | 7.2 µg/mL | [15] |

| Thiol Derivative | Compound 9 | MCF-7 (Breast) | 119.2 µg/mL | [11] |

| Tetrahydrobenzo[b]thiophene | Compound 11 | PC3 (Prostate) | 2.41 | [16] |

| Tetrahydrobenzo[b]thiophene | Compound 12 | HepG2 (Liver) | 3.05 | [16] |

Note: The data presented is for structurally related sulfur-containing compounds and not for this compound derivatives themselves. It serves to highlight the potential of this chemical class for anticancer activity.

Experimental Protocols

Protocol 1: Synthesis of this compound from Geraniol

This protocol is adapted from established methods for converting allylic alcohols to the corresponding thiols.[5][6]

Step 1: Synthesis of Geranyl Chloride

-

Equip a dry, three-necked flask with a magnetic stirrer and reflux condenser.

-

Charge the flask with carbon tetrachloride (90 ml) and geraniol (15.42 g, 0.1 mol).[17]

-

To this solution, add triphenylphosphine (34.09 g, 0.13 mol).[6]

-

Heat the stirred reaction mixture under reflux for 1-2 hours.[5]

-

Cool the reaction system to room temperature.

-

Filter the mixture to remove the triphenylphosphine oxide precipitate and wash the solid with pentane.[17]

-

Combine the filtrates and remove the solvent using a rotary evaporator.

-

Purify the resulting residue by vacuum distillation to obtain geranyl chloride.[17]

Step 2: Synthesis of this compound

-

Mix the purified geranyl chloride with thiourea in 95% ethanol and heat under reflux. The reaction time for geranyl chloride is typically 20-30 hours.[6]

-

After the reflux, cool the mixture and add an alkaline solution (e.g., NaOH or KOH) to hydrolyze the intermediate isothiouronium salt.

-

Continue to heat the mixture under reflux for several hours.

-

After hydrolysis, cool the solution and neutralize with an acid.

-

Extract the product with an organic solvent (e.g., ether or hexane).

-

Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate the filtrate.

-

Purify the final product, this compound, by reduced-pressure distillation.[5]

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[2]

-

Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

-

96-well tissue culture plates.

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2).

-

Complete culture medium.

-

Microplate reader (absorbance at 570-590 nm).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.[18][19]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium only) and a vehicle control (medium with the compound solvent, e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]

-

MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[18]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3][18]

-

Solubilization:

-

For adherent cells: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[2]

-

For suspension cells: Add the solubilization solution directly to the wells.

-

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[2] Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 570 and 590 nm.[18]

-

Data Analysis: Subtract the average absorbance of the blank (medium only) wells from all other readings. Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be calculated using non-linear regression analysis.

Conclusion and Future Directions

This compound and its derivatives represent a promising, yet underexplored, area for the discovery of new therapeutic agents. The synthetic accessibility of these compounds, combined with the known biological activities of related monoterpene thiols, provides a solid foundation for further research. The primary focus should be on synthesizing a diverse library of this compound derivatives and screening them for both antimicrobial and anticancer activities. Future work should aim to establish clear structure-activity relationships (SAR), elucidate specific molecular targets, and investigate in vivo efficacy and safety profiles. The protocols and data presented in this guide offer a starting point for researchers to unlock the full therapeutic potential of this versatile chemical scaffold.

References

- 1. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. CN101538233B - Preparation method of this compound - Google Patents [patents.google.com]

- 6. CN101538233A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of antibacterial action of three monoterpenes [iris.uniroma1.it]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. merckmillipore.com [merckmillipore.com]

- 19. texaschildrens.org [texaschildrens.org]

Thiogeraniol: A Technical Guide to its Safety and Toxicity for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and toxicity profile of Thiogeraniol (CAS No. 39067-80-6) for its use in a laboratory setting. The information is compiled from available safety data sheets, regulatory assessments, and scientific literature to ensure a comprehensive understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a monoterpenoid thiol, structurally related to geraniol. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈S | [1][2] |

| Molecular Weight | 170.31 g/mol | [1] |

| Appearance | Yellow to orange clear liquid | [2] |

| Boiling Point | 58 °C @ 0.35 mmHg | [2] |

| Flash Point | 52.78 °C (127.00 °F) TCC | [2] |

| Water Solubility | 4.179 mg/L (EPI Suite) | [1] |

| Vapor Pressure | 0.0392 mm Hg @ 20 °C | [1] |

Toxicological Profile

The toxicological profile of this compound has been evaluated by the Research Institute for Fragrance Materials (RIFM), concluding that it is safe for its current use levels in fragrance products. However, for laboratory applications where exposure levels might be higher and more frequent, a thorough understanding of its potential hazards is crucial.

Acute Toxicity

Skin Irritation and Sensitization

This compound is classified as a skin and eye irritant.[2] More significantly, it is considered a skin sensitizer .[1]

Experimental Data:

| Endpoint | Species | Test | Result | Reference |

| Skin Sensitization | Guinea Pig | Maximization Test | Sensitizing at 0.25% | [1] |

Genotoxicity

Based on a battery of in vitro tests, this compound is not considered to be genotoxic .[1]

Experimental Data:

| Test Type | System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | With and without | Not mutagenic | [1] |

| In Vitro Micronucleus Test | Mammalian Cells | With and without | Not clastogenic | [1] |

Repeated Dose, Reproductive, and Inhalation Toxicity

Due to low exposure levels in its primary application as a fragrance ingredient, specific studies on repeated dose and reproductive toxicity have not been conducted. The safety in these endpoints is supported by the Threshold of Toxicological Concern (TTC) approach, which indicates that the systemic exposure is below the level of concern.[1] Similarly, inhalation exposure at current use levels is considered safe.[1]

Phototoxicity

This compound is not considered to be phototoxic.[1]

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are outlined below, based on standard OECD guidelines.

Skin Sensitization: Guinea Pig Maximization Test (GPMT)

The GPMT is a method to assess the potential of a substance to cause skin sensitization.

Methodology:

-

Induction Phase (Day 0):

-

Three pairs of intradermal injections are made in the shoulder region of the guinea pigs.

-

Injection 1: Freund's Complete Adjuvant (FCA) emulsified with water.

-

Injection 2: The test substance in a suitable vehicle.

-

Injection 3: The test substance emulsified in FCA.

-

-

Topical Induction (Day 7):

-

The test substance is applied topically to the injection site under an occlusive patch for 48 hours.

-

-

Challenge Phase (Day 21):

-

A non-irritating concentration of the test substance is applied topically to a naive site on the flank under an occlusive patch for 24 hours.

-

-

Observation:

-

The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to a control group.

-

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

This test assesses the potential of a substance to induce gene mutations in bacteria.

Methodology (Plate Incorporation Method):

-

Preparation: Strains of Salmonella typhimurium requiring histidine for growth are used. The test is performed with and without a metabolic activation system (S9 fraction from rat liver).

-

Exposure: The test substance, bacterial culture, and (if required) S9 mix are combined in molten top agar.

-

Plating: The mixture is poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertants.[3][4][5][6][7]

Genotoxicity: In Vitro Mammalian Cell Micronucleus Test

This assay detects damage to chromosomes or the mitotic apparatus.

Methodology:

-

Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, TK6 cells) are cultured.[8][9]

-

Exposure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9).

-

Cytokinesis Block: Cytochalasin B is added to block cell division at the two-cell stage, allowing for the identification of cells that have completed one mitosis.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

-

Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is determined by microscopy or flow cytometry. An increase in micronucleus frequency indicates clastogenic or aneugenic activity.[8][9][10][11][12]

Metabolic Pathways and Toxicokinetics

There is limited specific data on the metabolic pathways and toxicokinetics of this compound. However, information from its structural analogue, geraniol, can provide some insights through a read-across approach. Geraniol is known to be metabolized in the liver via oxidation and conjugation reactions.[13][14] The initial step often involves hydroxylation.[13][14] Given the presence of the thiol group in this compound, it is plausible that its metabolism would also involve oxidation of the sulfur atom and conjugation pathways. Further research is needed to fully elucidate the metabolic fate of this compound.

Safe Handling and Laboratory Use

Given its toxicological profile, the following precautions should be taken when handling this compound in a laboratory setting:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side shields or chemical goggles.

-

Lab Coat: A standard lab coat should be worn.

-

-

Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.

-

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep container tightly closed.

Conclusion

This compound is a flammable liquid that is a skin and eye irritant and a known skin sensitizer. It is not considered to be genotoxic. For other toxicological endpoints, a lack of specific data is compensated by a risk assessment based on low exposure levels in its primary applications. When used in a laboratory setting, appropriate safety precautions, including the use of personal protective equipment and adequate ventilation, are essential to minimize exposure and potential health risks. Researchers and drug development professionals should handle this compound with care, being mindful of its potential to cause skin sensitization.

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. This compound, 39067-80-6 [thegoodscentscompany.com]

- 3. nib.si [nib.si]

- 4. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]

- 5. nucro-technics.com [nucro-technics.com]

- 6. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 7. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 8. x-cellr8.com [x-cellr8.com]

- 9. nucro-technics.com [nucro-technics.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. Frontiers | Geraniol Pharmacokinetics, Bioavailability and Its Multiple Effects on the Liver Antioxidant and Xenobiotic-Metabolizing Enzymes [frontiersin.org]

- 14. Geraniol Pharmacokinetics, Bioavailability and Its Multiple Effects on the Liver Antioxidant and Xenobiotic-Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Thiogeraniol from Geraniol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiogeraniol, the sulfur analog of geraniol, is a valuable monoterpenoid thiol with applications in the flavor and fragrance industry due to its characteristic berry and grape-like aroma. It also serves as a versatile intermediate in the synthesis of other sulfur-containing organic compounds. This document outlines two established protocols for the chemical synthesis of this compound starting from the readily available precursor, geraniol ((2E)-3,7-dimethylocta-2,6-dien-1-ol). The methods described are a two-step process involving a Mitsunobu-type reaction followed by reduction, and a two-step process involving the conversion of geraniol to a halide intermediate followed by substitution with a sulfur nucleophile.

Data Summary

The following table summarizes the quantitative data associated with the two primary synthetic routes from geraniol to this compound.

| Synthetic Route | Intermediate Product | Reagents | Yield/Purity | Reference |

| Method 1: Mitsunobu Reaction & Reduction | Geranyl Thioacetate | Thioacetic acid, DEAD, PPh₃ (Step 1); LiAlH₄ (Step 2) | 61% overall yield for the final thiol product. | [1][2] |

| Method 2: Halogenation & Thiolation (via Bromide) | Geranyl Bromide | CBr₄, PPh₃ (Step 1); Thiourea, NaOH/KOH (Step 2) | Product purity reported as >95% by GC. | [3][4] |

| Method 2: Halogenation & Thiolation (via Chloride) | Geranyl Chloride | CCl₄, PPh₃ (Step 1); Thiourea, NaOH/KOH (Step 2) | Product purity reported as >95% by GC. | [3][4] |

Experimental Protocols

Method 1: Synthesis via Mitsunobu Reaction and Reduction

This protocol involves the conversion of geraniol to a thioacetate intermediate, which is subsequently reduced to yield this compound.[1][2]

Step 1: Synthesis of Geranyl Thioacetate (99)

-